methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2-morpholin-4-ylacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-17-12(16)11-9(2-7-19-11)13-10(15)8-14-3-5-18-6-4-14/h2,7H,3-6,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAAJXRJFVSHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with morpholine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: The reaction between 3-amino-2-thiophenecarboxylic acid and morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Esterification: The intermediate is then reacted with methyl chloroformate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The morpholine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamido Group
The morpholine moiety in the target compound distinguishes it from analogs with different amine substituents. Key examples include:
- Articaine Related Compound A: Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate, which replaces morpholine with a propylamino group and introduces a methyl group at the 4-position of the thiophene ring .
Impact of Substituents :
- Morpholine vs. Aliphatic Amines: Morpholine’s cyclic structure enhances solubility and hydrogen-bonding capacity compared to linear amines like propylamino .
- Aromatic vs.
Modifications in the Thiophene Core
- Methyl 3-amino-4-methylthiophene-2-carboxylate: A precursor lacking the acetamido group, used in synthesizing more complex derivatives. Its absence of the morpholine-acetamido side chain reduces molecular weight (171.22 g/mol) and alters reactivity .
- Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate: Substitution at the 4-position with a chlorophenyl group and a cyanoacetyl amino group introduces steric and electronic effects distinct from the target compound .
Research Implications
- Drug Design: The morpholine group in the target compound improves water solubility, a critical factor in bioavailability. Comparatively, propylamino or phenyl groups in analogs may enhance blood-brain barrier penetration .
- Structure-Activity Relationships (SAR) : Positional modifications (e.g., 4-methyl vs. 4-chloro substitution) significantly influence cytotoxicity and target selectivity .
- Synthetic Flexibility : The chloroacetamide intermediate in allows for diverse substitutions, enabling rapid generation of analogs for high-throughput screening .
Biological Activity
Methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on various studies, highlighting key findings, case studies, and relevant data.
- Molecular Formula : C₁₅H₁₅N₃O₄S
- Molecular Weight : 321.36 g/mol
- CAS Number : 897877
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations of this compound against various bacterial strains showed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |
| Escherichia coli | 4.69 - 22.9 µM | Not specified |
| Pseudomonas aeruginosa | 11.29 - 77.38 µM | Not specified |
The compound also showed effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria like Staphylococcus epidermidis and Staphylococcus aureus .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. A recent investigation into various derivatives of thiophene compounds revealed that certain modifications could enhance their growth inhibition against cancer cell lines while sparing normal cells.
Case Study: Growth Inhibition in Cancer Cells
A study assessing the growth inhibition properties of several thiophene derivatives found that this compound exhibited selective cytotoxicity towards tumorigenic cells at concentrations as low as 10 µM, with no adverse effects on non-tumorigenic cells . This selectivity is critical for developing safer cancer therapeutics.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act as an inhibitor of key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
